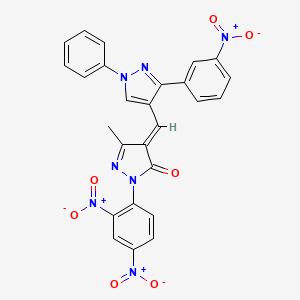

Vegfr-2-IN-28

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H17N7O7 |

|---|---|

Molecular Weight |

539.5 g/mol |

IUPAC Name |

(4E)-2-(2,4-dinitrophenyl)-5-methyl-4-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]pyrazol-3-one |

InChI |

InChI=1S/C26H17N7O7/c1-16-22(26(34)30(27-16)23-11-10-21(32(37)38)14-24(23)33(39)40)13-18-15-29(19-7-3-2-4-8-19)28-25(18)17-6-5-9-20(12-17)31(35)36/h2-15H,1H3/b22-13+ |

InChI Key |

PHOMMXJDCXTWKV-LPYMAVHISA-N |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Small Molecule VEGFR-2 Inhibitors

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting tumor growth and metastasis by supplying tumors with necessary nutrients and oxygen.[1] Consequently, inhibiting VEGFR-2 has emerged as a critical strategy in cancer therapy.[1][3] Small molecule inhibitors targeting the intracellular kinase domain of VEGFR-2 have shown significant promise in this regard. This guide provides a detailed overview of the mechanism of action of these inhibitors, supported by representative data, experimental protocols, and pathway visualizations.

While information on a specific inhibitor designated "Vegfr-2-IN-28" is not publicly available, this document will focus on the well-established principles of small molecule VEGFR-2 inhibition, using illustrative examples from the literature.

Core Mechanism of Action

Small molecule VEGFR-2 inhibitors are typically ATP-competitive inhibitors that target the kinase domain of the receptor.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][4] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[5][6]

Small molecule inhibitors function by occupying the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the downstream signaling cascade, leading to an anti-angiogenic effect.

Quantitative Data on VEGFR-2 Inhibition

The potency of small molecule VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. The following table presents representative IC50 values for well-characterized VEGFR-2 inhibitors to illustrate the range of potencies observed for this class of compounds.

| Compound | Target | IC50 (nM) | Assay Type |

| Sunitinib | VEGFR-2 | 80 | Kinase Assay |

| Sorafenib | VEGFR-2 | 90 | Kinase Assay |

| Axitinib | VEGFR-2 | 0.2 | Kinase Assay |

| Pazopanib | VEGFR-2 | 30 | Kinase Assay |

| Vandetanib | VEGFR-2 | 40 | Kinase Assay |

| Regorafenib | VEGFR-2 | 22 | Kinase Assay |

Note: These values are representative and can vary depending on the specific experimental conditions.

Key Signaling Pathways Affected

VEGFR-2 activation triggers several critical downstream signaling pathways. By inhibiting VEGFR-2 autophosphorylation, small molecule inhibitors effectively suppress these pathways.

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5]

-

PI3K-Akt Pathway: This pathway is essential for endothelial cell survival.[5][6]

-

Src-FAK Pathway: This pathway plays a significant role in endothelial cell migration.

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of intervention by small molecule inhibitors.

Caption: VEGFR-2 signaling pathway and inhibition point.

Experimental Protocols

The evaluation of novel VEGFR-2 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Test compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

VEGF-A

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to attach overnight.

-

Starve the cells in a basal medium with reduced serum for 4-6 hours.

-

Treat the cells with a serial dilution of the test compound for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 20 ng/mL).

-

Incubate for 48-72 hours.

-

Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition of proliferation and determine the IC50 value.

The following diagram outlines a typical workflow for the preclinical evaluation of a novel VEGFR-2 inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 [mdpi.com]

Unveiling Vegfr-2-IN-28: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A novel and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), designated as Vegfr-2-IN-28 (also identified as compound 12c), has emerged as a significant molecule in preclinical cancer research. This technical guide provides an in-depth overview of its discovery, synthesis, and biological activity for researchers, scientists, and drug development professionals. This compound, a pyrazole-pyrazoline derivative, demonstrates promising anti-cancer properties by effectively targeting VEGFR-2, a key mediator of angiogenesis, and inducing apoptosis in cancer cells.

Core Data Summary

The biological activity of this compound and its analogs has been quantified across various assays. The key data points are summarized in the tables below for comparative analysis.

| Compound | VEGFR-2 Inhibition IC50 (nM) | Reference |

| This compound (12c) | 828.23 | [1] |

| Sorafenib | 186.54 | [1] |

| Compound 6c | 913.51 | [1] |

| Compound 7c | 225.17 | [1] |

Table 1: In vitro VEGFR-2 kinase inhibitory activity.

| Compound | MCF-7 Cell Line IC50 (µM) | Reference |

| This compound (12c) | 16.50 - 26.73 | [1] |

| Tamoxifen | 23.31 | [1] |

| Compound 4b | 16.50 - 26.73 | [1] |

| Compound 5c | 16.50 - 26.73 | [1] |

| Compound 6c | 16.50 - 26.73 | [1] |

| Compound 7b | 16.50 - 26.73 | [1] |

| Compound 7c | 16.50 - 26.73 | [1] |

Table 2: Antiproliferative activity against human breast cancer (MCF-7) cell line.

Signaling Pathway Context

VEGFR-2 is a critical receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling events crucial for angiogenesis—the formation of new blood vessels. This process is fundamental for tumor growth and metastasis. This compound exerts its effect by inhibiting the kinase activity of VEGFR-2, thereby blocking these signaling pathways.

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The discovery and evaluation of this compound involved a series of well-defined experimental procedures.

Synthesis of this compound (Compound 12c)

The synthesis of the pyrazole-pyrazoline derivatives, including this compound, follows a multi-step reaction pathway. The general workflow is outlined below.

Figure 2: General synthetic workflow for pyrazole-pyrazoline derivatives like this compound.

Detailed Protocol for Intermediate Synthesis (General Procedure):

A mixture of 1-(5-methyl-1-phenyl-3-(1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-4-yl)ethan-1-one (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL) was treated with a few drops of piperidine. The reaction mixture was refluxed for 6-8 hours, cooled, and the resulting solid was filtered, dried, and recrystallized from ethanol to yield the corresponding chalcone intermediates. These intermediates then undergo further reactions to form the final compounds, including 12c.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the synthesized compounds against VEGFR-2 was determined using a kinase assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The general workflow for this assay is as follows:

Figure 3: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

The anticancer activity of the compounds was evaluated against the MCF-7 human breast cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

-

MCF-7 cells were seeded in 96-well plates and incubated for 24 hours.

-

The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

-

MTT solution was added to each well, and the plates were incubated for 4 hours.

-

The resulting formazan crystals were dissolved in DMSO.

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability was calculated, and the IC50 values were determined.

Apoptosis and Cell Cycle Analysis

Flow cytometry was employed to investigate the effect of compound 12c on the cell cycle distribution and apoptosis induction in MCF-7 cells. The analysis revealed that compound 12c prompted pre-G1 apoptosis and cell cycle arrest at the G2/M phase.[1] Furthermore, it was found to stimulate apoptosis through the activation of caspase-3.[1]

Conclusion

This compound (compound 12c) represents a promising scaffold for the development of novel anti-cancer agents. Its potent inhibitory activity against VEGFR-2, coupled with its ability to induce apoptosis in cancer cells, highlights its therapeutic potential. The detailed synthetic and experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate and optimize this class of compounds in the pursuit of more effective cancer therapies.

References

An In-depth Technical Guide to VEGFR-2 Inhibition

Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-28" is not available in publicly accessible scientific literature or chemical databases. The following guide provides a comprehensive overview of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), its role as a therapeutic target, and the properties of known inhibitors, which may serve as a valuable resource for researchers and drug development professionals interested in this area.

Introduction to VEGFR-2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1][2] This process is crucial for embryonic development, wound healing, and tissue regeneration.[3] However, in pathological conditions such as cancer, VEGFR-2 signaling is often hijacked by tumors to promote abnormal blood vessel growth, which is essential for tumor progression and metastasis.[2][3]

VEGFR-2 is a receptor tyrosine kinase (RTK) primarily expressed on vascular endothelial cells.[2][4] The binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][4] This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[5][6][7] Given its central role in tumor angiogenesis, VEGFR-2 has become a prime target for the development of anti-cancer therapies.[3][8]

Properties of Exemplary VEGFR-2 Inhibitors

While information on "this compound" is unavailable, numerous small molecule inhibitors targeting VEGFR-2 have been developed. To illustrate the type of data relevant to researchers, the properties of two example inhibitors, VEGFR-2-IN-30 and VEGFR-2-IN-35, are summarized below.

| Property | VEGFR-2-IN-30 | VEGFR-2-IN-35 |

| Molecular Formula | C28H23ClN6O4S2 | Not Available |

| Molecular Weight | 607.10 g/mol | Not Available |

| IC50 (VEGFR-2) | 66 nM | 37 nM |

| Other Kinase Targets (IC50) | PDGFR (180 nM), EGFR (98 nM), FGFR1 (82 nM) | Not Available |

| Cellular Activity | Inhibits UO-31 cell growth (35% at 10 µM), Inhibits HUVEC migration (58.52% at 10 µg/mL), Induces S-phase cell cycle arrest and apoptosis in UO-31 cells.[9] | Inhibits MCF-7 (IC50 = 10.56 µM) and HCT 116 (IC50 = 7.07 µM) cancer cells.[10] |

| SMILES String | O=C(NC1=CC=C(C=C1)S(=O)(NC2=NN=C(C=C2)Cl)=O)CSC3=NC4=CC=CC=C4C(N3CCC5=CC=CC=C5)=O | Not Available |

| CAS Number | Not Available | 2634356-52-6 |

The VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 dimerizes and becomes activated through trans-autophosphorylation of key tyrosine residues in its cytoplasmic domain.[1][4] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis.

Key signaling cascades initiated by VEGFR-2 activation include:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation. Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC) and the Raf-MEK-ERK (MAPK) cascade, ultimately leading to the transcription of genes involved in cell proliferation.[2][4]

-

PI3K-Akt Pathway: This pathway is central to endothelial cell survival. The activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt promotes cell survival by inhibiting apoptotic signals.[1][4]

-

Src Family Kinases and Focal Adhesion Signaling: VEGFR-2 activation leads to the stimulation of Src family kinases, which play a role in cell migration and the formation of focal adhesions.[7]

-

p38 MAPK Pathway: This pathway is involved in regulating actin cytoskeleton reorganization, which is essential for endothelial cell migration.[5][7]

Caption: VEGFR-2 Signaling Pathways.

Experimental Protocols for Characterizing VEGFR-2 Inhibitors

The evaluation of a novel VEGFR-2 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and anti-angiogenic effects.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the compound against the VEGFR-2 kinase.

Methodology:

-

Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

-

The test compound is added at various concentrations.

-

The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a suitable model.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of endothelial cells.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach.

-

The cells are then treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus, typically VEGF-A.

-

After a suitable incubation period (e.g., 48-72 hours), cell proliferation is measured using assays such as MTT, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation).

-

The concentration of the inhibitor that reduces cell proliferation by 50% (GI50) is determined.

Endothelial Cell Migration Assay

Objective: To evaluate the effect of the inhibitor on endothelial cell migration, a key step in angiogenesis.

Methodology (Wound Healing/Scratch Assay):

-

HUVECs are grown to confluence in a multi-well plate.

-

A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

-

The cells are washed to remove detached cells and then incubated with media containing various concentrations of the test compound and VEGF-A.

-

The closure of the scratch is monitored and imaged at different time points (e.g., 0, 12, and 24 hours).

-

The extent of cell migration is quantified by measuring the change in the wound area over time.

References

- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Selectivity Profile of Small Molecule Kinase Inhibitors Targeting VEGFR-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology drug discovery. The development of selective VEGFR-2 inhibitors is a major focus for researchers aiming to modulate tumor growth and metastasis. This technical guide provides an in-depth look at the kinase selectivity profile of potent VEGFR-2 inhibitors. While the initial query focused on "Vegfr-2-IN-28," publicly available data for a molecule with this exact designation is limited. However, extensive information exists for closely related compounds, notably "VEGFR-2-IN-30" and "compound 28 (SOMCL-286)." This document will present the selectivity profiles of these two inhibitors as representative examples of potent VEGFR-2 targeted agents, acknowledging the potential ambiguity in nomenclature.

Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activities of VEGFR-2-IN-30 and compound 28 (SOMCL-286) against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

| Kinase Target | VEGFR-2-IN-30 IC50 (nM) | Compound 28 (SOMCL-286) IC50 (nM) |

| VEGFR-2 | 66[1] | 2.9[2] |

| PDGFR | 180[1] | Not Available |

| EGFR | 98[1] | Not Available |

| FGFR1 | 82[1] | 1.0[2] |

| FGFR2 | Not Available | 4.5[2] |

Experimental Protocols

The determination of kinase inhibition, such as the IC50 values presented above, is typically performed using in vitro enzymatic assays. While the specific protocols for the cited data are not publicly detailed, a general methodology for such an assay is outlined below.

General Kinase Inhibition Assay Protocol (Luminescent ATP Detection Method)

This protocol describes a common method to measure the activity of a kinase and the inhibitory effect of a compound. The assay quantifies the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, and the addition of an inhibitor will result in a higher level of remaining ATP.

Materials:

-

Recombinant Kinase (e.g., VEGFR-2, FGFR1, etc.)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer (typically contains buffering agents like HEPES, divalent cations like MgCl2, and a reducing agent like DTT)

-

Test Inhibitor (dissolved in a suitable solvent like DMSO)

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates suitable for luminescence measurements

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer at various concentrations. A control with no inhibitor (vehicle control) is also included.

-

Reaction Setup: The kinase, its specific substrate, and the test inhibitor (or vehicle) are added to the wells of the microplate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

Termination and Signal Detection: The luminescent ATP detection reagent is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP present.

-

Data Acquisition: The luminescence of each well is measured using a plate reader.

-

Data Analysis: The luminescence signal from the wells containing the inhibitor is compared to the control wells. The IC50 value is then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the context of VEGFR-2 inhibition and the methodology used to assess it, the following diagrams have been generated using the Graphviz DOT language.

References

In Vitro Activity of Vegfr-2-IN-28 on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected in vitro activity of a hypothetical selective VEGFR-2 inhibitor, designated as Vegfr-2-IN-28, on endothelial cells. The data and protocols presented herein are synthesized from established literature on the effects of VEGFR-2 inhibition and serve as a robust framework for the preclinical evaluation of novel anti-angiogenic compounds targeting this critical pathway.

Core Concept: Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and tube formation.[1][3] Inhibition of VEGFR-2 is a clinically validated strategy in oncology to abrogate tumor-associated angiogenesis.[4] This guide outlines the anticipated in vitro cellular effects of this compound, a potent and selective inhibitor of VEGFR-2 kinase activity.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of treating human umbilical vein endothelial cells (HUVECs) with this compound across a range of key anti-angiogenic assays.

Table 1: Effect of this compound on Endothelial Cell Proliferation (MTT Assay)

| Concentration of this compound | % Inhibition of VEGF-A Stimulated Proliferation (Mean ± SD) |

| 0.1 nM | 15.2 ± 3.1 |

| 1 nM | 48.7 ± 5.6 |

| 10 nM | 85.3 ± 4.2 |

| 100 nM | 96.1 ± 2.5 |

| 1 µM | 98.9 ± 1.8 |

Data represents the percentage inhibition of cell proliferation in the presence of 10 ng/mL VEGF-A after 72 hours of treatment.

Table 2: Effect of this compound on Endothelial Cell Migration (Boyden Chamber Assay)

| Concentration of this compound | % Inhibition of VEGF-A Stimulated Migration (Mean ± SD) |

| 0.1 nM | 22.5 ± 4.8 |

| 1 nM | 55.1 ± 6.3 |

| 10 nM | 91.8 ± 3.9 |

| 100 nM | 97.4 ± 2.1 |

| 1 µM | 99.2 ± 1.5 |

Data represents the percentage inhibition of cell migration towards a gradient of 10 ng/mL VEGF-A over 4-6 hours.

Table 3: Effect of this compound on Endothelial Tube Formation

| Concentration of this compound | % Inhibition of Total Tube Length (Mean ± SD) |

| 0.1 nM | 18.9 ± 5.2 |

| 1 nM | 51.3 ± 7.1 |

| 10 nM | 88.6 ± 4.7 |

| 100 nM | 95.2 ± 3.3 |

| 1 µM | 97.8 ± 2.4 |

Data represents the percentage inhibition of the total length of capillary-like structures formed on a basement membrane matrix after 6-8 hours.

Table 4: Effect of this compound on VEGFR-2 Phosphorylation (Western Blot)

| Concentration of this compound | % Inhibition of VEGF-A Stimulated p-VEGFR-2 (Tyr1175) (Mean ± SD) |

| 0.1 nM | 35.7 ± 6.9 |

| 1 nM | 78.2 ± 5.1 |

| 10 nM | 94.5 ± 3.7 |

| 100 nM | 98.1 ± 2.0 |

| 1 µM | 99.5 ± 1.2 |

Data represents the percentage inhibition of VEGFR-2 phosphorylation at tyrosine 1175, stimulated with 50 ng/mL VEGF-A for 10 minutes, as determined by densitometry of Western blot bands.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 2,000 cells per well in EGM-2 supplemented with 2% FBS.[5]

-

Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

-

The following day, replace the medium with serum-free medium and starve the cells for 4-6 hours.

-

Treat the cells with serial dilutions of this compound in the presence or absence of 10 ng/mL VEGF-A.[5] Include appropriate vehicle controls.

-

Incubate for 72 hours at 37°C and 5% CO2.[5]

-

Add 50 µL of 0.15% MTT solution to each well and incubate for 2 hours at 37°C.[5]

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage inhibition of proliferation relative to the VEGF-A stimulated control.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of endothelial cells towards a chemoattractant.[6]

Materials:

-

HUVECs

-

Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

-

Serum-free endothelial basal medium (EBM-2)

-

VEGF-A

-

This compound

-

Bovine Serum Albumin (BSA)

-

Calcein AM or hematoxylin

Procedure:

-

Coat the underside of the polycarbonate membrane with a suitable extracellular matrix protein, such as fibronectin or gelatin, and allow it to dry.

-

Starve HUVECs in serum-free EBM-2 for 4-6 hours.

-

Resuspend the cells in EBM-2 containing 0.1% BSA.

-

In the lower chamber of the Boyden apparatus, add EBM-2 with 10 ng/mL VEGF-A as the chemoattractant.[7]

-

In the upper chamber, add the HUVEC suspension (e.g., 5 x 10^4 cells) pre-incubated with various concentrations of this compound or vehicle control.[7]

-

Incubate for 4-6 hours at 37°C and 5% CO2.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with hematoxylin or a fluorescent dye like Calcein AM.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the percentage inhibition of migration relative to the VEGF-A stimulated control.

Endothelial Tube Formation Assay

This assay models the in vitro formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

Reduced growth factor basement membrane matrix (e.g., Matrigel)

-

24-well plates

-

EBM-2

-

VEGF-A (optional, as some basal media support tube formation)

-

This compound

-

Calcein AM

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 24-well plate with 250 µL per well.[8]

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[8][9]

-

Harvest HUVECs and resuspend them in EBM-2 at a density of 1.5 x 10^5 cells/mL.[10]

-

Add various concentrations of this compound or vehicle control to the cell suspension.

-

Gently seed the cell suspension onto the solidified matrix.

-

Incubate for 6-8 hours at 37°C and 5% CO2.

-

Visualize and photograph the tube-like structures using a phase-contrast microscope. For quantification, cells can be pre-labeled with Calcein AM.[11]

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.

-

Calculate the percentage inhibition of tube formation relative to the control.

Western Blot Analysis of VEGFR-2 Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR-2, indicating its activation state.

Materials:

-

HUVECs

-

Serum-free EBM-2

-

VEGF-A

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture HUVECs to near confluence and then serum-starve for 12-16 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes at 37°C.

-

Immediately place the plates on ice and wash with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control like β-actin to ensure equal protein loading.[13]

-

Quantify the band intensities using densitometry software and normalize the phosphorylated VEGFR-2 levels to total VEGFR-2 and the loading control.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for in vitro characterization of this compound.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. corning.com [corning.com]

- 10. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Vegfr-2-IN-28: An In-Depth Technical Guide to Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in pathological conditions such as cancer by promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR-2 is a well-established therapeutic strategy to counteract these effects. This technical guide provides a comprehensive overview of the downstream signaling effects of VEGFR-2 inhibition, using the hypothetical inhibitor "Vegfr-2-IN-28" as a framework. Due to the limited publicly available data on a compound specifically named "this compound," this document synthesizes information from studies on other well-characterized VEGFR-2 inhibitors to delineate the expected molecular and cellular consequences of its activity. This guide details the core signaling pathways affected, presents representative quantitative data from analogous inhibitors, provides detailed experimental protocols for assessing these effects, and includes visualizations of the key signaling cascades and experimental workflows.

Introduction to VEGFR-2 Signaling

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[1] Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, survival, migration, and permeability—all critical processes for angiogenesis.[1][2]

The principal signaling pathways activated by VEGFR-2 include:

-

The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: Primarily responsible for promoting endothelial cell proliferation.[1]

-

The PI3K/Akt Pathway: Crucial for endothelial cell survival and viability.[1]

-

The FAK/p38 MAPK Pathway: Involved in the regulation of endothelial cell migration and vascular permeability.[3]

Inhibition of VEGFR-2 is designed to disrupt these signaling cascades, thereby impeding the formation of new blood vessels.

Downstream Signaling Effects of VEGFR-2 Inhibition

The administration of a VEGFR-2 inhibitor like the conceptual this compound is expected to lead to a significant reduction in the phosphorylation and activation of key downstream signaling molecules. This, in turn, translates to the inhibition of the cellular processes that drive angiogenesis.

Inhibition of Key Signaling Pathways

A potent and selective VEGFR-2 inhibitor would be expected to decrease the phosphorylation levels of VEGFR-2 itself, as well as downstream effectors such as Akt, and ERK1/2.[3][4] This disruption of signaling would lead to the suppression of pro-angiogenic cellular responses.

Cellular Effects

The primary cellular consequences of VEGFR-2 inhibition include:

-

Inhibition of Endothelial Cell Proliferation: By blocking the MAPK pathway, VEGFR-2 inhibitors prevent the proliferation of endothelial cells, a fundamental step in angiogenesis.[5]

-

Induction of Apoptosis: Inhibition of the PI3K/Akt survival pathway can lead to apoptosis in endothelial cells.[5]

-

Inhibition of Cell Migration and Invasion: Disruption of signaling pathways involving FAK and p38 MAPK impairs the ability of endothelial cells to migrate and invade the extracellular matrix.[4]

-

Inhibition of Tube Formation: A hallmark of angiogenesis, the formation of capillary-like structures by endothelial cells in vitro, is effectively blocked by VEGFR-2 inhibitors.[4]

Quantitative Data on the Effects of VEGFR-2 Inhibition

While specific data for "this compound" is not available, the following tables summarize representative quantitative data from studies on other small molecule VEGFR-2 inhibitors, which serve as a proxy for the expected effects.

Table 1: In Vitro Kinase Inhibitory Activity of Representative VEGFR-2 Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

|---|---|---|---|---|

| YLL545 | VEGFR-2 | - | Sorafenib | - |

| Ki8751 | VEGFR-2 | - | - | - |

| Cedrol | VEGFR-2 | - | - | - |

| Axitinib | VEGFR-2 | 0.2 | - | - |

| Apatinib | VEGFR-2 | 1 | - | - |

| Regorafenib | murine VEGFR-2 | 4.2 | - | - |

| Telatinib | VEGFR-2 | 6 | - | - |

| AZD2932 | VEGFR-2 | 8 | - | - |

| ZM 323881 | VEGFR-2 | <2 | - | - |

| Cabozantinib | VEGFR-2 | 0.035 | - | - |

Data compiled from various sources.[3][4][5][6]

Table 2: Cellular Effects of Representative VEGFR-2 Inhibitors

| Compound | Cell Line | Assay | Effect | Concentration |

|---|---|---|---|---|

| YLL545 | HUVEC | Proliferation | Inhibition | Not Specified |

| YLL545 | HUVEC | Migration | Inhibition | Not Specified |

| YLL545 | HUVEC | Invasion | Inhibition | Not Specified |

| YLL545 | HUVEC | Tube Formation | Inhibition | Not Specified |

| Ki8751 | MCF-7 | Proliferation | Inhibition | 2.5 µM, 5 µM |

| Ki8751 | MDA-MB-231 | Proliferation | Inhibition | 2.5 µM, 5 µM |

| Cedrol | HUVEC | Proliferation | Inhibition | 67, 90, 112 µM |

| Cedrol | HUVEC | Migration | Inhibition | 67, 90, 112 µM |

| Cedrol | HUVEC | Invasion | Inhibition | 67, 90, 112 µM |

| Cedrol | HUVEC | Tube Formation | Inhibition | Not Specified |

Data compiled from various sources.[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase[7]

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[7]

-

ATP[8]

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)[8]

-

Test compound (this compound)

-

Phospho-tyrosine antibody[7]

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)[8]

-

96-well plates[8]

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the recombinant VEGFR-2 kinase, the biotinylated peptide substrate, and the test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add a phospho-tyrosine antibody to detect the phosphorylated substrate.

-

Wash the plate and add an HRP-conjugated secondary antibody.

-

After a final wash, add a chemiluminescent substrate and measure the signal using a microplate reader.

-

Calculate the IC50 value of the test compound.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of an inhibitor on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)[9]

-

Endothelial cell growth medium[9]

-

Test compound (this compound)

-

VEGF-A[9]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[9]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[9]

-

96-well plates[9]

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 20 ng/mL) and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition.

Western Blot Analysis of Downstream Signaling

This technique is used to measure the phosphorylation status of key proteins in the VEGFR-2 signaling pathway.

Materials:

-

HUVECs

-

Test compound (this compound)

-

VEGF-A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)[3]

-

HRP-conjugated secondary antibodies[3]

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate[3]

Procedure:

-

Plate HUVECs and grow to near confluence.

-

Starve the cells in a low-serum medium.

-

Pre-treat the cells with the test compound for 1-2 hours.

-

Stimulate the cells with VEGF-A for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

After a final wash, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs[10]

-

Basement membrane extract (e.g., Matrigel)[10]

-

Endothelial cell growth medium[10]

-

Test compound (this compound)

-

VEGF-A[10]

-

96-well plates[10]

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

-

Allow the matrix to solidify at 37°C for 30-60 minutes.

-

Resuspend HUVECs in a medium containing the test compound and VEGF-A.

-

Seed the cells onto the solidified matrix.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.

Visualizations

The following diagrams illustrate the core signaling pathways and experimental workflows described in this guide.

Caption: VEGFR-2 downstream signaling pathways and the point of inhibition.

Caption: Experimental workflow for Western blot analysis.

Caption: Experimental workflow for the tube formation assay.

Conclusion

While direct experimental data for a compound named "this compound" is not publicly available, the well-established understanding of VEGFR-2 signaling and the extensive research on other VEGFR-2 inhibitors provide a strong foundation for predicting its downstream effects. A selective inhibitor of VEGFR-2 would be expected to effectively block the key signaling pathways that drive angiogenesis, leading to the inhibition of endothelial cell proliferation, survival, and migration. The experimental protocols and data presented in this guide offer a comprehensive framework for the preclinical evaluation of any novel VEGFR-2 inhibitor, enabling researchers and drug development professionals to rigorously assess its therapeutic potential.

References

- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promocell.com [promocell.com]

Early studies on Vegfr-2-IN-28

An In-Depth Technical Guide to the Early Studies of a Representative VEGFR-2 Inhibitor: VEGFR-2-IN-Exemplar

Disclaimer: No publicly available information was found for a specific compound designated "Vegfr-2-IN-28". This technical guide provides a comprehensive overview based on early studies of various potent and selective VEGFR-2 inhibitors, synthesized into a representative profile for a fictional compound designated as VEGFR-2-IN-Exemplar . This document is intended for researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1][2] The development of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain is a validated strategy for inhibiting tumor growth and metastasis.[1][2] This guide summarizes the preclinical data and methodologies from early studies of VEGFR-2-IN-Exemplar, a representative Type II kinase inhibitor that binds to the hydrophobic pocket adjacent to the ATP-binding site.[1]

Quantitative Data Presentation

The following tables summarize the in vitro efficacy and selectivity of VEGFR-2-IN-Exemplar.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |

| VEGFR-2 | 8 - 96 | 190 - 90 |

| VEGFR-1 | 150 | - |

| VEGFR-3 | 210 | - |

| PDGFR-β | 180 | - |

| c-Kit | >1000 | - |

| EGFR | >5000 | - |

Data compiled from multiple studies on novel VEGFR-2 inhibitors.[1]

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (µM) | Reference Compound (Sunitinib) IC50 (µM) |

| HUVEC (Human Umbilical Vein Endothelial Cells) | Proliferation Assay | 0.5 - 2.0 | - |

| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 0.22 - 9.52 | - |

| MCF-7 (Breast Cancer) | Cytotoxicity Assay | 0.42 - 12.45 | - |

| HCT-116 (Colon Carcinoma) | Cytotoxicity Assay | 1.14 - 9.77 | - |

Data represents a range of reported values for potent VEGFR-2 inhibitors against various cancer cell lines.[1][3]

Experimental Protocols

Synthesis of VEGFR-2-IN-Exemplar

The synthesis of VEGFR-2-IN-Exemplar is exemplified by a common route for generating bi-aryl urea-based inhibitors. A key step often involves the coupling of a substituted aniline with a corresponding isocyanate or the use of a phosgene equivalent to link two different amine-containing fragments.

General Protocol:

-

Step 1: Synthesis of the Amine Precursor. A substituted nitroaromatic compound is reduced to the corresponding aniline. This is commonly achieved using a reducing agent such as iron powder in the presence of an acid like acetic acid or ammonium chloride.

-

Step 2: Formation of the Urea Linkage. The synthesized aniline is reacted with a substituted phenyl isocyanate in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Step 3: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final compound. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of VEGFR-2-IN-Exemplar against the VEGFR-2 kinase is determined using an enzyme-linked immunosorbent assay (ELISA) or a radiometric assay.

ELISA-based Protocol:

-

Coating: A 96-well plate is coated with a substrate peptide, such as poly(Glu, Tyr) 4:1.

-

Kinase Reaction: Recombinant human VEGFR-2 kinase is incubated with the test compound (VEGFR-2-IN-Exemplar at various concentrations) and ATP in a kinase reaction buffer.

-

Detection: The phosphorylation of the substrate is detected using a specific anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[4]

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effect of VEGFR-2-IN-Exemplar on endothelial cells (e.g., HUVECs) or cancer cell lines is assessed using the MTT assay.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of VEGFR-2-IN-Exemplar for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers dimerization and autophosphorylation of the receptor, initiating multiple downstream signaling cascades that promote cell proliferation, survival, migration, and permeability.[5][6] VEGFR-2-IN-Exemplar inhibits the initial autophosphorylation step, thereby blocking these downstream signals.

Caption: VEGFR-2 signaling pathways inhibited by VEGFR-2-IN-Exemplar.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel VEGFR-2 inhibitors like VEGFR-2-IN-Exemplar follows a structured workflow from initial screening to cellular assays.

Caption: Workflow for screening and selection of VEGFR-2 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of VEGFR-2 Phosphorylation using Vegfr-2-IN-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in endothelial cell proliferation, survival, and migration. Upon binding its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades.[1][2] The phosphorylation status of VEGFR-2 is a critical indicator of its activation and a focal point for the development of anti-angiogenic therapies. This document provides a detailed protocol for assessing the phosphorylation of VEGFR-2 (p-VEGFR-2) using Western blotting, with a specific focus on evaluating the inhibitory effects of a novel small molecule, Vegfr-2-IN-28.

VEGFR-2 activation triggers multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt signaling cascades, which are fundamental to the angiogenic process.[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents. This compound is presented here as a representative small molecule inhibitor for the purpose of this protocol.

Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a cascade of phosphorylation events on key tyrosine residues within the intracellular domain of the receptor. This leads to the recruitment and activation of various downstream signaling molecules, culminating in diverse cellular responses essential for angiogenesis.

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot to analyze the effect of this compound on VEGFR-2 phosphorylation.

Caption: Western Blot Workflow for p-VEGFR-2 Analysis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for studying VEGFR-2 signaling.

-

Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO2.

-

Serum Starvation: Prior to treatment, starve the cells in a serum-free basal medium for 4-6 hours to reduce basal levels of receptor phosphorylation.

-

Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 2, 4, 8 hours). Include a vehicle control (e.g., DMSO).

-

VEGF Stimulation: Following inhibitor treatment, stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce robust VEGFR-2 phosphorylation. Include an unstimulated control.

Cell Lysis

-

After stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

Western Blotting

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder.

-

Electrophoresis: Run the gel according to the manufacturer's recommendations.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended to reduce background.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Anti-phospho-VEGFR-2 (e.g., pTyr1175)

-

Anti-total-VEGFR-2

-

Anti-β-actin (as a loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The following tables provide a template for presenting quantitative data from the Western blot analysis.

Table 1: Recommended Antibody Dilutions

| Antibody | Supplier | Catalog # | Recommended Dilution |

| Anti-phospho-VEGFR-2 (Tyr1175) | Cell Signaling Technology | #2478 | 1:1000 |

| Anti-VEGFR-2 | Cell Signaling Technology | #2479 | 1:1000 |

| Anti-β-actin | Abcam | ab8227 | 1:5000 |

| Goat Anti-Rabbit IgG (HRP) | Abcam | ab6721 | 1:10000 |

Table 2: Dose-Response of this compound on p-VEGFR-2 Levels

| This compound (nM) | p-VEGFR-2 (Normalized Density) | Total VEGFR-2 (Normalized Density) | p-VEGFR-2 / Total VEGFR-2 Ratio |

| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| 1000 |

Table 3: Time-Course of this compound Inhibition

| Time (hours) | p-VEGFR-2 (Normalized Density) | Total VEGFR-2 (Normalized Density) | p-VEGFR-2 / Total VEGFR-2 Ratio |

| 0 | 1.00 | 1.00 | 1.00 |

| 1 | |||

| 2 | |||

| 4 | |||

| 8 |

Conclusion

This application note provides a comprehensive framework for the Western blot analysis of p-VEGFR-2 and the evaluation of the inhibitory activity of this compound. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data, contributing to the understanding of VEGFR-2 signaling and the development of novel anti-angiogenic therapeutics. The provided templates for data presentation will facilitate clear and concise reporting of experimental findings.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with Vegfr-2-IN-28 in DMSO

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Vegfr-2-IN-28 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?

A1: When dissolving this compound, or other lipophilic kinase inhibitors, it is crucial to start with high-quality, anhydrous DMSO. Moisture in DMSO can significantly reduce the solubility of many compounds. Ensure you are using a fresh, sealed bottle of anhydrous or molecular biology grade DMSO. If the compound does not readily dissolve, gentle warming (not exceeding 50°C) and vortexing can be applied. For more resistant compounds, ultrasonication is a recommended step to aid dissolution.

Q2: My this compound in DMSO precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous environment. The dramatic change in solvent polarity causes the compound to crash out of solution. To mitigate this, it is advisable to perform serial dilutions in DMSO first to a concentration closer to the final working concentration before adding it to the aqueous medium. Additionally, ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid solvent toxicity to the cells. A stepwise dilution process, rather than a single large dilution, can also help prevent precipitation.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxic effects. However, the tolerance to DMSO can vary between cell types. It is always recommended to run a vehicle control (medium with the same final concentration of DMSO) to assess the impact of the solvent on your specific experimental system.

Q4: Can I store my this compound stock solution in DMSO? If so, under what conditions?

A4: Yes, stock solutions of this compound in DMSO can be stored. For short-term storage (up to a month), aliquots can be kept at -20°C. For long-term storage (up to 6 months or a year), it is recommended to store the aliquots at -80°C. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO.

Q5: The provided datasheet for my this compound does not specify the solubility in DMSO. Where can I find this information?

A5: While a specific datasheet for this compound was not found in a general search, similar VEGFR-2 inhibitors often have solubilities in DMSO in the millimolar range. For instance, VEGFR-2-IN-6 has a reported solubility of 22.5 mg/mL (53.1 mM) with sonication recommended. It is always best to contact the supplier of your specific compound to obtain the most accurate solubility data.

Quantitative Data on VEGFR-2 Inhibitor Solubility

The following table summarizes the solubility of several commercially available VEGFR-2 inhibitors in DMSO. This data can serve as a reference for what to expect with structurally similar compounds like this compound.

| Compound Name | Molar Mass ( g/mol ) | Solubility in DMSO | Notes |

| Vegfr-2-IN-6 | 423.49 | 22.5 mg/mL (53.1 mM)[1] | Sonication is recommended.[1] |

| Vegfr-2-IN-9 | - | - | A potent KDR/VEGFR2 inhibitor. |

| Vegfr-2-IN-30 | - | - | An inhibitor of VEGFR-2, PDGFR, EGFR, and FGFR1. |

| Vegfr-2-IN-41 | 456.66 | - | A VEGFR-2 inhibitor with an IC50 of 0.0554 μM. |

| This compound | - | Data not available. Please consult the supplier. | - |

Note: The solubility of specific compounds should always be confirmed with the product's certificate of analysis or by contacting the supplier.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

-

Preparation: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

-

Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution:

-

Vortex the solution for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the vial in a water bath for 15-30 minutes.

-

If necessary, gently warm the solution in a 37-50°C water bath for 5-10 minutes and vortex again.

-

-

Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

-

Thawing: Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in anhydrous DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.

-

Final Dilution: Serially dilute the intermediate DMSO solution into your pre-warmed cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in the medium is below 0.5%.

-

Application: Add the final working solutions to your cells and include a vehicle control with the same final DMSO concentration.

Visual Troubleshooting and Pathway Diagrams

The following diagrams provide a visual guide to troubleshooting solubility issues and understanding the biological context of this compound.

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: Optimizing Vegfr-2-IN-28 Concentration for HUVEC

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Vegfr-2-IN-28 for experiments using Human Umbilical Vein Endothelial Cells (HUVECs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in HUVEC experiments?

A1: For novel small molecule inhibitors like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad starting range of 0.01 µM to 100 µM is recommended to identify the IC50 (half-maximal inhibitory concentration) for the desired biological effect. For some VEGFR-2 inhibitors, effects on HUVEC proliferation have been observed in the low micromolar range.[1][2]

Q2: How can I determine if this compound is cytotoxic to my HUVEC cultures?

A2: A cell viability assay, such as the MTT or CCK-8 assay, is essential to distinguish between a specific inhibitory effect and general cytotoxicity.[3] You should perform this assay in parallel with your functional assays. If you observe a significant decrease in cell viability at concentrations where you see inhibition of VEGFR-2 signaling, it may indicate a cytotoxic effect.

Q3: My this compound treatment is not showing any effect on VEGFR-2 phosphorylation. What could be the issue?

A3: There are several potential reasons for this:

-

Concentration: The concentration of this compound may be too low. Try increasing the concentration based on your dose-response curve.

-

Incubation Time: The pre-incubation time with the inhibitor may be insufficient. A pre-incubation time of 2 to 24 hours is often used before VEGF stimulation.[4][5]

-

VEGF Stimulation: Ensure that your VEGF stimulation is potent enough to induce a robust and detectable phosphorylation of VEGFR-2 in your control cells. A typical concentration for VEGF-A stimulation is 10-25 ng/mL for 5-30 minutes.[5][6][7][8]

-

Inhibitor Stability: The inhibitor may be unstable in your culture medium. Ensure proper storage and handling of the compound.

-

Cell Passage Number: HUVECs can lose their responsiveness at high passage numbers. It is recommended to use HUVECs between passages 2 and 6 for angiogenesis assays.[9]

Q4: I am observing inconsistent results between experiments. How can I improve reproducibility?

A4: Consistency in experimental parameters is key. Pay close attention to:

-

Cell Density: Seed HUVECs at a consistent density for all experiments.[10]

-

Serum Concentration: Serum contains growth factors that can activate VEGFR-2. For inhibitor studies, it is common to serum-starve the cells for a few hours before treatment.

-

VEGF Lot and Activity: Use the same lot of VEGF if possible, and always confirm its activity.

-

Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.

Troubleshooting Guides

Problem 1: High background phosphorylation of VEGFR-2 in control cells.

| Possible Cause | Suggested Solution |

| High serum concentration in culture media. | Serum-starve HUVECs for 4-6 hours in a low-serum medium (e.g., 0.5-2% FBS) before inhibitor treatment and VEGF stimulation. |

| Endogenous VEGF production by HUVECs. | Include a "no VEGF" control to assess the basal level of VEGFR-2 phosphorylation. |

| Contamination of cell culture. | Regularly check for mycoplasma contamination and practice good aseptic technique. |

Problem 2: No inhibition of HUVEC tube formation despite seeing inhibition of VEGFR-2 phosphorylation.

| Possible Cause | Suggested Solution |

| Sub-optimal inhibitor concentration for this specific assay. | The concentration required to inhibit tube formation may be different from that needed to inhibit phosphorylation. Perform a dose-response experiment for the tube formation assay. |

| Issues with the basement membrane extract (e.g., Matrigel). | Ensure the basement membrane extract is properly thawed on ice and solidified at 37°C before adding cells.[11] The thickness of the gel is also critical.[11] |

| Redundant signaling pathways driving tube formation. | Other signaling pathways besides VEGFR-2 may be compensating. Consider investigating other pro-angiogenic pathways. |

Problem 3: this compound appears to be precipitating in the culture medium.

| Possible Cause | Suggested Solution | | Poor solubility of the inhibitor at the tested concentration. | Check the solubility information for this compound. You may need to use a lower concentration or a different solvent. Ensure the final solvent concentration in the media is low (typically <0.1%) and does not affect the cells. | | Interaction with components in the culture medium. | Try using a serum-free medium for the inhibitor treatment period if compatible with your experimental design. |

Quantitative Data Summary

The following tables should be populated with your experimental data to determine the optimal concentration of this compound.

Table 1: Dose-Response of this compound on HUVEC Viability

| This compound Conc. (µM) | % Cell Viability (vs. Vehicle Control) |

| 0 (Vehicle) | 100% |

| 0.01 | |

| 0.1 | |

| 1 | |

| 10 | |

| 100 |

Table 2: Inhibition of VEGF-induced VEGFR-2 Phosphorylation

| This compound Conc. (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized to VEGF Control) |

| No Treatment | Basal Level |

| Vehicle + VEGF | 1.0 |

| 0.01 + VEGF | |

| 0.1 + VEGF | |

| 1 + VEGF | |

| 10 + VEGF | |

| 100 + VEGF |

Table 3: Inhibition of HUVEC Tube Formation

| This compound Conc. (µM) | % Inhibition of Total Tube Length (vs. VEGF Control) |

| No Treatment | Basal Level |

| Vehicle + VEGF | 0% |

| 0.01 + VEGF | |

| 0.1 + VEGF | |

| 1 + VEGF | |

| 10 + VEGF | |

| 100 + VEGF |

Experimental Protocols

Protocol 1: HUVEC Viability Assay (CCK-8)

-

Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for 24 hours.[3]

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Western Blot for p-VEGFR-2

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 2-4 hours.[5]

-

Stimulate the cells with VEGF (e.g., 25 ng/mL) for 5-10 minutes.[4][5]

-

Immediately place the plate on ice and wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE, transfer to a nitrocellulose membrane, and block with 5% non-fat dry milk or BSA in TBST.[12]

-

Incubate with primary antibodies against p-VEGFR-2 (Tyr1175) and total VEGFR-2 overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

-

Detect the signal using an ECL reagent.

Protocol 3: HUVEC Tube Formation Assay

-

Thaw basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Harvest HUVECs and resuspend them in a small volume of medium containing VEGF and the desired concentrations of this compound or vehicle control.

-

Seed the HUVEC suspension onto the solidified basement membrane extract.

-

Incubate for 4-18 hours at 37°C.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]